(1R,3R)-2,2-Dichloro-3-phenylcyclopropane-1-carbonitrile

Biocatalysis Enantioselective synthesis Kinetic resolution

(1R,3R)-2,2-Dichloro-3-phenylcyclopropane-1-carbonitrile is a chiral, non-racemic gem-dihalocyclopropane derivative characterized by a rigid cyclopropane core substituted with geminal chlorine atoms, a phenyl group, and a nitrile functionality. This compound belongs to a broader class of gem-dihalocyclopropanes recognized as versatile synthetic intermediates in organic and medicinal chemistry, where the combination of ring strain and the reactivity of the dihalomethylene fragment enables diverse downstream transformations.

Molecular Formula C10H7Cl2N
Molecular Weight 212.07 g/mol
CAS No. 646995-56-4
Cat. No. B12593001
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1R,3R)-2,2-Dichloro-3-phenylcyclopropane-1-carbonitrile
CAS646995-56-4
Molecular FormulaC10H7Cl2N
Molecular Weight212.07 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2C(C2(Cl)Cl)C#N
InChIInChI=1S/C10H7Cl2N/c11-10(12)8(6-13)9(10)7-4-2-1-3-5-7/h1-5,8-9H/t8-,9-/m0/s1
InChIKeySNWAKZTVZKNHEV-IUCAKERBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1R,3R)-2,2-Dichloro-3-phenylcyclopropane-1-carbonitrile (CAS 646995-56-4): A Defined Chiral Building Block for Enantiopure gem-Dihalocyclopropane Synthesis


(1R,3R)-2,2-Dichloro-3-phenylcyclopropane-1-carbonitrile is a chiral, non-racemic gem-dihalocyclopropane derivative characterized by a rigid cyclopropane core substituted with geminal chlorine atoms, a phenyl group, and a nitrile functionality [1]. This compound belongs to a broader class of gem-dihalocyclopropanes recognized as versatile synthetic intermediates in organic and medicinal chemistry, where the combination of ring strain and the reactivity of the dihalomethylene fragment enables diverse downstream transformations [1]. The defined (1R,3R) absolute stereochemistry is a critical attribute, as chiral gem-dihalocyclopropanes have been documented to exhibit markedly different bioactivity profiles between enantiomers, making stereochemical identity essential for reproducible research outcomes [2].

Defined (1R,3R) absolute stereochemistry for enantiopure synthesis
gem-Dichloro substitution yields distinct reactivity in biocatalytic and chemical transformations
Pre-resolved chiral building block; avoids post-reaction resolution steps

Sourcing (1R,3R)-2,2-Dichloro-3-phenylcyclopropane-1-carbonitrile: Why Enantiomeric and Substitution Patterns Are Not Interchangeable


Substitution of (1R,3R)-2,2-dichloro-3-phenylcyclopropane-1-carbonitrile with its (1S,3S) enantiomer (CAS 646995-48-4), the racemic trans mixture, or analogs with altered halogenation patterns (e.g., gem-difluoro or gem-dibromo) is not functionally equivalent. Biocatalytic studies using Rhodococcus sp. AJ270 demonstrate that both the reaction rate and enantioselectivity of nitrile hydratase and amidase enzymes are strongly governed by the nature of the geminal substituents on the cyclopropane ring [1]. The chlorine substituent uniquely modulates the electronic and steric environment of the cyclopropane, leading to distinct reactivity profiles that are not replicated by fluorine or bromine analogs. Furthermore, the absolute (1R,3R) configuration determines the spatial orientation of the phenyl and nitrile groups, a factor critical for downstream stereospecific transformations and potential biological target engagement [1].

Enantiomer mismatch
The (1S,3S) enantiomer yields opposite stereochemical configuration in downstream products; stereochemical outcome is not transferable.
Halogen analog substitution
gem-Difluoro or gem-dibromo analogs exhibit profoundly different enzyme kinetics and enantioselectivity; reactivity profile may not translate.
Racemic mixture substitution
Racemic trans mixture requires additional chiral separation; direct use may compromise stereochemical purity in subsequent steps.

Quantitative Differentiation Evidence for (1R,3R)-2,2-Dichloro-3-phenylcyclopropane-1-carbonitrile


Enantioselective Biocatalytic Resolution: Substrate-Dependent Reaction Rates for the gem-Dichloro Congener

In Rhodococcus sp. AJ270 whole-cell biotransformations, racemic trans-2,2-dichloro-3-phenylcyclopropanecarbonitrile (1b) underwent kinetic resolution, but at a markedly slower rate compared to the gem-difluoro analog (1a). The gem-dichloro nitrile 1b required 7 days to reach >50% conversion, yielding recovered (1S,3S)-nitrile with 47% ee and (1S,3S)-acid with 61% ee, whereas the gem-difluoro nitrile 1a achieved >99% conversion within 1–1.5 hours under identical conditions [1]. This halogen-dependent rate differential demonstrates that the gem-dichloro substitution pattern confers distinct reactivity that directly impacts the feasibility and timescale of enzymatic transformations.

Biocatalytic Rate
Head-to-head
Reaction time: 7 d (gem-Cl) vs 1–1.5 h (gem-F)
Halogen-dependent rate context; informs biocatalytic route planning.
Reported under Rhodococcus sp. AJ270, 30 °C, pH 7.0.
Biocatalysis Enantioselective synthesis Kinetic resolution

Defined Stereochemistry: Absolute Configuration Enables Reproducible Downstream Synthesis of Enantiopure Carboxylic Acids and Amides

The (1R,3R) absolute configuration of this nitrile directly pre-determines the stereochemical outcome of subsequent hydrolysis reactions. Catalyzed biotransformation of the racemic nitrile 1b yields the (1S,3S)-amide and (1S,3S)-acid as products, with the unreacted (1S,3S)-nitrile recovered [1]. Therefore, starting with enantiopure (1R,3R)-nitrile allows researchers to access the (1R,3R)-carboxylic acid and (1R,3R)-carboxamide series without the need for additional resolution steps. This contrasts with the racemic trans mixture, which requires subsequent chiral separation. The patent literature corroborates that (1R,3R)-2,2-dichloro-3-(substituted phenyl)cyclopropanecarboxylic acids can be obtained with enantiomeric excess of ≥95% ee through chemical resolution, underscoring the value of defined stereochemistry in this compound class [2].

Stereochemical Identity
Class-level
Single (1R,3R) enantiomer; avoids post-hydrolysis chiral resolution.
Pre-resolved stereochemistry supports streamlined synthesis workflow.
Patent literature reports chemical resolution achieving ≥95% ee for analogous acids.
Stereochemistry Chiral resolution Enantiopure synthesis

Halogen-Dependent Enantioselectivity: Chlorine Substitution Produces a Distinct Enzyme Recognition Profile

The nitrile hydratase and amidase enzymes in Rhodococcus sp. AJ270 exhibit differential enantioselectivity that depends on the nature of the geminal halogen substituent. For the gem-dichloro substrate 1b, the amidase displays moderate enantioselectivity yielding acid with 61% ee, whereas for the gem-difluoro substrate 1a, the amidase yields acid with 37–49% ee [1]. Conversely, the nitrile hydratase shows outstanding enantioselectivity for the difluoro substrate (>99% ee for recovered nitrile) but substantially lower for the dichloro substrate (47% ee). This halogen-switched enantiopreference profile establishes that the chlorine atoms confer a distinct steric and electronic signature that is differentially recognized by the enzyme active sites compared to fluorine, bromine, or hydrogen substitution [1].

Enantioselectivity Profile
Head-to-head
Nitrile ee: 47% (Cl) vs >99% (F); Acid ee: 61% (Cl) vs 37–49% (F)
Chlorine substitution produces distinct enzyme recognition pattern vs other halogens.
Versus F, Br, H, Me substituents under matched whole-cell conditions.
Enzyme-substrate recognition Halogen effects Enantioselectivity

Spectral Verification: Enantiomer-Specific Spectroscopic Fingerprint for Identity Confirmation

The (1R,3R) enantiomer possesses a unique FTIR and mass spectrometry (GC-MS) profile distinct from its (1S,3S) counterpart, as documented in the SpectraBase spectral database [1]. The compound is identified by SpectraBase Compound ID L5QFce9lzdI and the InChI Key SNWAKZTVZKNHEV-IUCAKERBSA-N, which encodes the specific (1R,3R) stereochemistry [1]. These spectral and structural identifiers provide unambiguous quality control benchmarks for confirming enantiomeric identity upon receipt, distinguishing the (1R,3R) product from the (1S,3S) enantiomer (InChI Key: SNWAKZTVZKNHEV-RKDXNWHRSA-N, CAS 646995-48-4) .

Spectroscopic Fingerprint
Supporting evidence
Distinct FTIR and GC-MS profiles; enantiomer-specific InChI Key.
Supports incoming identity verification and enantiomer control.
Compare to (1S,3S) InChI Key: SNWAKZTVZKNHEV-RKDXNWHRSA-N.
Quality control Spectroscopic characterization Enantiomer identification

Optimal Research and Industrial Application Scenarios for (1R,3R)-2,2-Dichloro-3-phenylcyclopropane-1-carbonitrile


Enantiopure Synthesis of (1R,3R)-2,2-Dichloro-3-phenylcyclopropanecarboxylic Acid Derivatives for Medicinal Chemistry

This compound serves as a direct precursor for generating enantiopure (1R,3R)-2,2-dichloro-3-phenylcyclopropanecarboxylic acid and its corresponding amide through hydrolysis (either chemical or biocatalytic). The pre-established (1R,3R) stereochemistry eliminates the need for chiral resolution after hydrolysis, streamlining the synthesis of bioactive cyclopropane-containing candidates. The biocatalytic route using Rhodococcus sp. AJ270 has been demonstrated at multi-gram scale for related substrates, confirming scalability [1].

Structure-Activity Relationship (SAR) Studies on Chiral gem-Dihalocyclopropane Pharmacophores

Given published observations that chiral gem-dihalocyclopropane molecules exhibit 'remarkably different bioactivity' between enantiomers [1], the (1R,3R)-nitrile provides a stereochemically pure starting point for systematic SAR investigations. Researchers can compare the biological activity of derivatives originating from this (1R,3R) scaffold against those derived from the (1S,3S) enantiomer to map stereochemistry–activity relationships.

Donor-Acceptor Cyclopropane Chemistry for Complex Heterocycle Construction

The compound's structural features—an electron-donating phenyl group at C3 and electron-withdrawing gem-dichloro and nitrile groups at C1/C2—classify it as a Donor-Acceptor (D-A) cyclopropane. This electronic polarization, combined with ring strain, facilitates stereospecific ring-opening reactions and cycloadditions for constructing complex carbo- and heterocyclic frameworks. The defined (1R,3R) stereochemistry ensures stereochemical integrity is maintained throughout these transformations [1].

Biocatalytic Process Development and Enzyme Substrate Specificity Studies

The distinct kinetic profile of the gem-dichloro substrate—requiring 7 days for partial resolution compared to 1–1.5 hours for the difluoro analog under identical conditions [1]—makes this compound a valuable probe substrate for studying nitrile hydratase and amidase substrate specificity. It is particularly useful for investigating how halogen electronic and steric parameters govern enzyme–substrate recognition in Rhodococcus and related biocatalytic systems.

Application
Selection Property
Validation Focus
Stereocontrolled carboxylic acid synthesis
Absolute (1R,3R) configuration
Chiral purity post-hydrolysis (HPLC or spectral)
Chiral SAR probe synthesis
Stereochemically pure scaffold
Enantiomer-specific activity comparison vs (1S,3S) derivative
Donor–Acceptor cyclopropane chemistry
Electronic polarization (D–A system)
Stereospecific ring-opening fidelity
Biocatalytic substrate profiling
Halogen-dependent kinetic differentiation
Substrate specificity assay (nitrile hydratase/amidase context)
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